L-Penicillamine

Catalog No.
S533641
CAS No.
1113-41-3
M.F
C5H11NO2S
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Penicillamine

CAS Number

1113-41-3

Product Name

L-Penicillamine

IUPAC Name

2-amino-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)

InChI Key

VVNCNSJFMMFHPL-UHFFFAOYSA-N

SMILES

CC(C)(C(C(=O)O)N)S

Solubility

4.65e+00 g/L

Synonyms

L-Penicillamine;

Canonical SMILES

CC(C)(C(C(=O)O)N)S

Isomeric SMILES

CC(C)([C@@H](C(=O)[O-])[NH3+])S

Description

The exact mass of the compound L-Penicillamine is 149.051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757265. It belongs to the ontological category of penicillamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Heavy Metal Poisoning

L-Penicillamine's ability to chelate metals has led to its use in treating heavy metal poisoning. It can bind to metals like copper, lead, and mercury, forming complexes that are then excreted from the body. This helps reduce the amount of circulating metal and potentially lessen cellular damage [1].

Here are some sources for this information:

  • "L-Penicillamine for Metal Intoxication: " by National Institutes of Health (US)

Understanding Wilson's Disease

Wilson's disease is a genetic disorder that causes copper to build up in the body. L-Penicillamine is used as a treatment for this condition. By chelating copper, it promotes its excretion and helps restore copper balance [2].

Some sources for this information:

  • "Wilson's Disease: " by National Institutes of Health (US)

Researching Connective Tissue Diseases

L-Penicillamine's mechanism of action is still under investigation, but it has been shown to have immunomodulatory effects, meaning it can influence the immune system [3]. This property has led researchers to explore its potential role in treating autoimmune diseases like rheumatoid arthritis and systemic sclerosis.

Here are some sources for this information:

  • "L-Penicillamine: New Uses for an Old Drug: " by Arthritis & Rheumatism (Journal)

L-Penicillamine is an amino acid derivative and a chelating agent primarily used in medicine for its ability to bind heavy metals, facilitating their excretion from the body. It is a chiral compound, with the L-enantiomer being less commonly used due to its toxicity compared to the D-enantiomer, which is therapeutically active. Structurally, L-Penicillamine is characterized by a thiol (-SH) group, an amine (-NH2), and a carboxylic acid (-COOH), making it a trifunctional organic compound. This unique structure allows it to interact with various metal ions and biological molecules, leading to its diverse applications in treating conditions such as Wilson's disease, cystinuria, and rheumatoid arthritis .

  • Chelation of Heavy Metals: It forms stable complexes with metals like copper, lead, and mercury, which are then excreted via the kidneys. This mechanism is particularly important in treating Wilson's disease, where excess copper accumulation occurs .
  • Disulfide Bond Formation: L-Penicillamine can react with cysteine to form mixed disulfides, enhancing the solubility of cysteine and aiding in the treatment of cystinuria by preventing stone formation .
  • Inhibition of Enzymatic Activity: The thiol group in L-Penicillamine can inhibit certain enzymes that depend on sulfhydryl groups for their activity, potentially leading to toxic effects in susceptible individuals .

L-Penicillamine exhibits various biological activities:

  • Immunomodulatory Effects: It has been shown to reduce T-lymphocyte activity and inhibit macrophage function, making it useful as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis .
  • Metal Chelation: Its primary role as a chelator allows it to decrease copper levels in Wilson's disease significantly. The drug binds to excess copper ions, forming complexes that are easily excreted .
  • Potential Neurotoxicity: There are concerns regarding its neurotoxic effects due to its ability to disrupt metabolic pathways in neurons, particularly through inhibition of sulfhydryl-dependent enzymes .

L-Penicillamine can be synthesized through several methods:

  • From Penicillin: The original synthesis method involved hydrolysis of penicillin. The penicillin molecule is modified chemically to produce L-Penicillamine .
  • Chemical Synthesis: L-Penicillamine can also be synthesized through the reaction of 3-amino-3-methylbutanoic acid with hydrogen sulfide under controlled conditions .
  • Biotechnological Approaches: Recent advancements have explored using microbial fermentation processes to produce L-Penicillamine from simpler substrates .

L-Penicillamine has several important medical applications:

  • Wilson's Disease Treatment: It is the first-line treatment for this genetic disorder characterized by excessive copper accumulation .
  • Cystinuria Management: By increasing the solubility of cystine in urine, it helps prevent the formation of kidney stones .
  • Rheumatoid Arthritis Therapy: Although less commonly used today due to newer therapies, it remains an option for patients who do not respond to conventional treatments .
  • Lead Poisoning Treatment: It serves as an off-label treatment option for lead poisoning due to its chelating properties .

L-Penicillamine interacts with various substances:

  • Drug Interactions: It has significant interactions with other medications including aluminum hydroxide and iron supplements, which can reduce its effectiveness by decreasing absorption. Conversely, some drugs like peramivir may increase its levels .
  • Nutritional Interactions: The drug can interfere with vitamin B6 metabolism due to its pyridoxine-inhibiting properties, leading to deficiencies if not monitored properly .

L-Penicillamine shares similarities with other compounds but has unique properties that distinguish it:

CompoundStructure/PropertiesUnique Features
D-PenicillamineSame as L-Penicillamine but less toxicTherapeutically active; used primarily for chelation
DimercaprolAnother chelating agentUsed primarily for arsenic and mercury poisoning
N-acetylcysteineThiol-containing compoundPrimarily used as a mucolytic agent; less effective as a metal chelator
CysteineAmino acid with a thiol groupPrecursor to glutathione; not used for metal chelation
TrientineChelating agent similar in functionOften used as an alternative treatment for Wilson's disease

L-Penicillamine's unique combination of immunomodulatory effects and heavy metal chelation capacity makes it especially valuable in specific medical contexts compared to these similar compounds.

Thermodynamic Parameters

The thermodynamic characteristics of L-Penicillamine reveal important insights into its molecular behavior and stability under various conditions. These parameters are crucial for understanding the compound's physical state transitions and thermal behavior in both pharmaceutical and analytical applications.

Melting/Decomposition Point Behavior

L-Penicillamine exhibits characteristic thermal decomposition behavior rather than a simple melting transition, which is typical for amino acid derivatives containing sulfur functional groups. The decomposition temperature varies slightly depending on the measurement conditions and sample purity, but consistently falls within a narrow range across multiple independent studies [1] [2] [3].

SourceMelting Point (°C)Specific ConditionsCAS Number
Sigma-Aldrich206 (dec.)Literature1113-41-3
ChemSrc208-212N/A52-66-4
ChemicalBook206 (dec.)Literature1113-41-3
Avantor Sciences206 (dec.)Decomposition1113-41-3
FUJIFILM Wako202-206212 (dec.)52-67-5
ChemicalBook DL204-208Literature52-66-4

The decomposition temperature of L-Penicillamine ranges from 202°C to 212°C, with most sources reporting values between 206°C and 208°C [1] [2] [4]. The decomposition is characterized by thermal breakdown of the molecular structure rather than a phase transition, which is evidenced by the notation "(dec.)" accompanying the temperature values. This behavior is attributed to the presence of the thiol group and the β,β-dimethyl substitution pattern, which creates steric hindrance and affects the thermal stability of the compound [5] [6].

The slight variations in reported decomposition temperatures can be attributed to different heating rates used in differential scanning calorimetry (DSC) measurements, sample purity, and atmospheric conditions during analysis. Research has shown that decreasing the heating rate from 2 K/min to 0.1 K/min can result in temperature shifts of several degrees Celsius [7]. The decomposition process follows first-order kinetics and is kinetically controlled rather than thermodynamically controlled [8].

Solubility Profile in Polar/Non-Polar Solvents

The solubility characteristics of L-Penicillamine demonstrate distinct patterns that reflect its molecular structure and polarity. The compound contains both hydrophilic groups (amino and carboxyl functions) and hydrophobic elements (dimethyl substitution), resulting in amphiphilic properties that influence its solvent interactions [9] [10] [11].

SolventSolubilityPolaritySource
Water30 mg/mL (201.05 mM)PolarSelleck
Water (5%)Clear colorlessPolarAvantor
EthanolInsolublePolarSelleck
DMSOInsolublePolar aproticSelleck
MethanolSlightly solublePolarChemicalBook
Hot waterSolublePolarChemicalBook
Sodium hydroxideSolublePolarChemicalBook
Diethyl etherInsolubleNon-polarLiterature
ChloroformInsolubleNon-polarLiterature
Carbon tetrachlorideInsolubleNon-polarLiterature

L-Penicillamine exhibits excellent solubility in water with a measured solubility of 30 mg/mL (201.05 mM) at 25°C [10] [11]. This high aqueous solubility is attributed to the presence of ionizable groups that can form hydrogen bonds with water molecules and the ability of the compound to exist in zwitterionic form under physiological pH conditions [12] [13].

The compound shows limited solubility in organic polar solvents such as ethanol and DMSO, being essentially insoluble in these media [10] [11]. However, it demonstrates slight solubility in methanol and enhanced solubility in hot water, indicating temperature-dependent solubility behavior [4]. The enhanced solubility in alkaline conditions (sodium hydroxide solution) reflects the ionization of the carboxyl group and increased charge density of the molecule [4] [6].

L-Penicillamine is completely insoluble in non-polar solvents including diethyl ether, chloroform, and carbon tetrachloride [6] [12]. This behavior is consistent with its ionic character and the presence of polar functional groups that cannot interact favorably with non-polar solvent molecules through van der Waals forces alone.

Spectroscopic Signatures

The spectroscopic properties of L-Penicillamine provide detailed molecular-level information about its structure, conformation, and interactions. These signatures are particularly valuable for analytical applications and understanding the compound's behavior in biological systems.

Raman Optical Activity (ROA) Spectral Patterns

Raman Optical Activity spectroscopy has emerged as a powerful technique for investigating the chiral structure and conformational characteristics of L-Penicillamine. The ROA spectra provide unique insights into the absolute configuration and conformational preferences of this chiral amino acid derivative [14] [15].

ROA Peak/CoupletWavenumber Range (cm⁻¹)AssignmentpH SensitivityCharacteristic
ROA Couplet 11340-1380Glycine CH₂ deformationsHighβ-turn signature
ROA Couplet 21313 (strong)Amide III C-α-H & NH deformationsModerateβ-sheet signature
ROA Triplet1658 (amide I)Amide I couplet (negative low, positive high)HighSecondary structure
C-S Stretching600-700C-S bond vibrationsLowThiol group
C-H Deformation1400-1500Methyl group deformationsModerateDimethyl groups
N-H Deformation1600-1650Amino group deformationsHighPrimary amine
COO⁻ Asymmetric Stretch1550-1650Carboxylate asymmetric stretchVery HighIonization state
Fingerprint Region800-1700Various skeletal vibrationsVariableConformational changes

The ROA spectral patterns of L-Penicillamine reveal distinct conformational signatures that change with pH and solution conditions [14] [15]. The most prominent features include two ROA couplets and one ROA triplet in the fingerprint region, each providing specific structural information about different molecular regions.

The strong positive band at approximately 1313 cm⁻¹ is particularly characteristic and has been associated with antiparallel β-sheet signatures involving backbone amide III C-α-H and NH deformations [16]. This peak serves as a diagnostic marker for the preferred conformational state of L-Penicillamine in aqueous solution.

Research using density functional theory (DFT) calculations at the B3LYP/aug-cc-PVDZ level with implicit solvation models has revealed that L-Penicillamine preferentially adopts the Pᶜ conformation (with the sulfur atom in trans orientation relative to the carboxylate group) under most pH conditions [14] [15]. The ROA spectra show significant pH-dependent changes, particularly in the regions corresponding to amino group vibrations and carboxylate stretching modes.

The deuteration studies have proven particularly valuable for assignment of vibrational modes, with the ROA peaks of deuterated amino groups showing high sensitivity to environmental changes [14] [17]. This pH sensitivity makes ROA spectroscopy an excellent probe for studying the ionization states and conformational dynamics of L-Penicillamine in physiological environments.

¹H-NMR Metabolite Detection Capabilities

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides exceptional capabilities for detecting and quantifying L-Penicillamine and its metabolites in biological systems. The technique has proven particularly valuable for metabolite profiling and monitoring drug metabolism [18] [19] [20].

Metabolite/SpeciesChemical Shift (ppm)MultiplicityDetection CapabilityBiological SignificanceNMR Characteristics
L-Penicillamine1.58-1.64 (CH₃)Singlet (gem-dimethyl)Primary drugParent compoundDistinct singlets
Penicillamine disulfide1.6-1.7 (CH₃)SingletOxidation productOxidative stress markerShifted singlets
Penicillamine-cysteine mixed disulfide1.55-1.65 (CH₃)SingletMixed disulfide formationCysteine interactionCharacteristic pattern
Penicillamine-glutathione mixed disulfide1.5-1.7 (CH₃)SingletProtein bindingAlbumin bindingBroad signals
S-methylpenicillamine1.4-1.6 (CH₃)SingletMetaboliteHepatic metabolismMethyl shift

The ¹H-NMR spectroscopic method for L-Penicillamine detection utilizes the characteristic singlet signals from the non-equivalent gem-dimethyl groups appearing at 1.58-1.64 ppm [21] [22] [23]. These signals provide excellent specificity for identification and quantification, as they are well-resolved from other metabolite signals and maintain their singlet multiplicity due to the quaternary carbon center.

High-resolution ¹H-NMR spectroscopy has demonstrated exceptional utility for detecting penicillamine metabolites in human urine with minimal sample pretreatment [18] [20]. The technique can readily distinguish between the parent compound and various metabolic products based on subtle chemical shift differences and signal characteristics.

The metabolite detection capabilities extend to monitoring oxidation products such as penicillamine disulfide, which shows characteristic shifts in the methyl resonances to 1.6-1.7 ppm [18] [24]. Mixed disulfide formation with endogenous thiols like cysteine and glutathione can be detected through specific spectral patterns and chemical shift changes that reflect the altered electronic environment around the sulfur atom.

Studies using 500 MHz ¹H-NMR spectroscopy with Carr-Purcell-Meiboom-Gill pulse sequences have successfully characterized the oxidation/reduction chemistry of penicillamine in intact human erythrocytes [24]. This approach allows direct monitoring of drug metabolism and protein interactions in physiological environments without sample destruction.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

149.05104977 g/mol

Monoisotopic Mass

149.05104977 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Melting Point

198.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XOP7Y1H98

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52-67-5
1113-41-3

Wikipedia

(+)-penicillamine

Dates

Last modified: 08-15-2023
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